molecular formula C15H8BrFO4S B3314098 6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one CAS No. 950258-92-1

6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B3314098
CAS No.: 950258-92-1
M. Wt: 383.2 g/mol
InChI Key: IIOQRBBBGFSMRA-UHFFFAOYSA-N
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Description

6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 6th position, a fluorobenzenesulfonyl group at the 3rd position, and a chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Introduction of a bromine atom at the 6th position of the chromenone core.

    Sulfonylation: Attachment of the 3-fluorobenzenesulfonyl group at the 3rd position.

The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and sulfonylating agents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The chromenone core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized chromenone derivatives.

    Reduction: Formation of reduced chromenone derivatives.

Scientific Research Applications

6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a lead compound for drug development, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one: Similar structure with a different position of the fluorine atom.

    6-bromo-3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one: Similar structure with a chlorine atom instead of fluorine.

    6-bromo-3-(3-methylbenzenesulfonyl)-2H-chromen-2-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one is unique due to the specific positioning of the fluorobenzenesulfonyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

6-bromo-3-(3-fluorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFO4S/c16-10-4-5-13-9(6-10)7-14(15(18)21-13)22(19,20)12-3-1-2-11(17)8-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOQRBBBGFSMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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